

physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride

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Compound of Interest

3-(Chloromethyl)pyridine
hydrochloride

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An In-depth Technical Guide to 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-(Chloromethyl)pyridine hydrochloride** (CAS RN: 6959-48-4). The information is intended for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceutical, agricultural, and veterinary chemicals.[1] This document consolidates critical data, including physical characteristics, chemical reactivity, and detailed experimental protocols, to support its effective and safe application in a laboratory setting.

Core Physical and Chemical Properties

3-(Chloromethyl)pyridine hydrochloride is a pyridine derivative that serves as an important building block in organic synthesis.[2] It is recognized by several synonyms, including 3-Picolyl chloride hydrochloride and 3-Pyridylmethyl chloride hydrochloride.[3][4][5] The hydrochloride salt form enhances its stability and water solubility compared to its free base counterpart.

The compound typically appears as a white to yellow or tan crystalline powder or solid with an irritating odor.[3][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the



atmosphere.[5]

Table 1: Summary of Physical Properties

Property	Value	References
Molecular Formula	C ₆ H ₇ Cl ₂ N (or C ₆ H ₆ ClN · HCl)	[1][3][5][6][7]
Molecular Weight	164.03 g/mol	[1][3][5][6][7][8]
Melting Point	137-143 °C	[3][5]
144 °C	[4]	
286 to 291 °F (141 to 144 °C)	[3]	_
Solubility	Water soluble	[3][4][5]
\geq 100 mg/mL in water at 66 °F (19 °C)	[3][5]	
Appearance	White to beige crystalline needles or powder	[5]
Yellow powder or yellow-tan solid	[3]	

3-(Chloromethyl)pyridine hydrochloride is a reactive compound, primarily due to the chloromethyl group, which is susceptible to nucleophilic substitution. This reactivity is fundamental to its role as an intermediate in synthesizing more complex molecules.[2]

Table 2: Summary of Chemical and Safety Properties



Property	Description	References
Reactivity Profile	Incompatible with strong oxidizing agents and strong bases.[5] May be corrosive to metals.[4][9]	[4][5][9]
Stability	Stable under recommended storage conditions. It is hygroscopic and should be stored under an inert atmosphere.[5]	[5]
Decomposition	When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and chlorides.[3]	[3]
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Corrosion 1B, Serious Eye Damage 1, Mutagenicity 2.[7] [8] Harmful if swallowed and causes severe skin burns and eye damage.[4][7][9]	[4][7][8][9]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **3- (Chloromethyl)pyridine hydrochloride**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons on the pyridine ring and the chloromethyl group. In D₂O, representative shifts are observed at approximately 9.12 ppm, 8.97 ppm, 8.72 ppm, 8.14 ppm (aromatic protons), and 5.07 ppm (methylene protons of the -CH₂Cl group).[6]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule, confirming the presence of the pyridine ring and C-Cl bond.[10]



 Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further aiding in its structural confirmation.[3]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of **3-(Chloromethyl)pyridine hydrochloride**.

A prevalent and high-yield method for synthesizing **3-(Chloromethyl)pyridine hydrochloride** involves the chlorination of 3-pyridinemethanol (also known as 3-pyridyl carbinol) using thionyl chloride (SOCl₂).[11][12] This method is favored for its efficiency and the high purity of the resulting product.[12]

Materials and Equipment:

- 3-Pyridinemethanol
- Thionyl chloride (SOCl₂)
- Inert organic solvent (e.g., Toluene)
- Reaction flask with a stirrer, addition funnel, and temperature control (e.g., water bath)
- Filtration apparatus
- Vacuum or nitrogen source

Procedure:

- Preparation: A solution of 3-pyridinemethanol is prepared in an inert solvent like toluene.[12]
- Reaction Setup: The reaction flask is charged with thionyl chloride (a slight molar excess, e.g., 1.1-1.3 equivalents) and a portion of the inert solvent.[11][12] The mixture is stirred and the temperature is adjusted to approximately 25°C.[12]
- Addition: The 3-pyridinemethanol solution is added slowly from the addition funnel into the thionyl chloride solution. The addition should occur below the surface of the liquid to prevent the formation of impurities.[12]



- Temperature Control: The reaction temperature is carefully maintained in the range of 23-35°C throughout the addition using a water bath.[12]
- Precipitation and Recovery: After the addition is complete, the product precipitates from the reaction mixture. This process can be assisted by applying a vacuum or purging with nitrogen.[12]
- Filtration and Washing: The solid product is collected by filtration. The filter cake is then washed with the inert solvent to remove any remaining impurities.[12]
- Drying: The final product, 3-(Chloromethyl)pyridine hydrochloride, is dried under vacuum to yield a high-purity solid.

GC/MS is a standard method for the analysis of semi-volatile organic compounds like **3- (Chloromethyl)pyridine hydrochloride**, allowing for both separation and identification.[3]

Instrumentation:

- Gas Chromatograph (GC) with a capillary column
- Mass Spectrometer (MS) detector

Procedure (General Outline based on EPA Method 8270B):

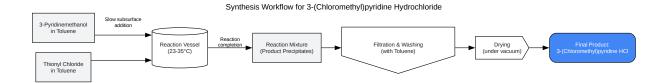
- Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., dichloromethane). Internal standards are added for quantification.
- Injection: A small volume (e.g., 1-2 μ L) of the prepared sample is injected into the GC inlet, where it is vaporized.
- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities.
- Detection and Identification: As components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.



Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to 3-(Chloromethyl)pyridine hydrochloride is compared to a reference library (e.g., NIST) for positive identification.[13] The estimated quantitation limit for this technique can be around 100 μg/L.[3]

Visualized Workflows and Relationships

Diagrams created using Graphviz DOT language provide clear visual representations of key processes and concepts related to **3-(Chloromethyl)pyridine hydrochloride**.



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Caption: A flowchart of the synthesis of **3-(Chloromethyl)pyridine hydrochloride**.



Reactivity and Role as a Synthetic Intermediate 3-(Chloromethyl)pyridine Hydrochloride Nucleophilic Substitution (SN2) Forms C-Nu bond Substituted Pyridine Derivatives Pharmaceuticals Agrochemicals Veterinary Chemicals

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Caption: Role of the compound as an intermediate in synthesis.

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